molecular formula C22H43NO4 B129995 10-Doxylstearic acid CAS No. 50613-98-4

10-Doxylstearic acid

Cat. No.: B129995
CAS No.: 50613-98-4
M. Wt: 385.6 g/mol
InChI Key: DEQIPLZVWJLVOH-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

The effects of 10-Doxylstearic acid on various types of cells and cellular processes are primarily studied in the context of lipid bilayers. It has been found that the insertion of this compound in the bilayer at a concentration of 1:70 produces local and global perturbations in the gel-like phase .

Molecular Mechanism

The mechanism by which this compound exerts its effects at the molecular level is thought to be through its interaction with lipid bilayers. The doxyl reorientation senses the dynamics of the layers, determined by the correlation between the gauche defect transitions of the labeled alkyl chain and its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Doxylstearic acid can be synthesized from 10-oxostearic acid methyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and oxidation reactions .

Chemical Reactions Analysis

Types of Reactions: 10-Doxylstearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism by which 10-Doxylstearic acid exerts its effects involves its free radical properties. The oxazolidinyloxy group acts as a spin label, allowing researchers to study the molecular dynamics and interactions within biological systems. The compound targets lipid membranes and proteins, providing insights into their structure and function .

Comparison with Similar Compounds

  • 5-Doxylstearic acid
  • 16-Doxylstearic acid

Comparison: 10-Doxylstearic acid is unique due to its specific position of the oxazolidinyloxy group, which affects its behavior and interactions in biological systems. Compared to 5-Doxylstearic acid and 16-Doxylstearic acid, this compound offers distinct advantages in studying membrane dynamics and protein-lipid interactions due to its specific labeling position .

Properties

IUPAC Name

9-(3-hydroxy-4,4-dimethyl-2-octyl-1,3-oxazolidin-2-yl)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQIPLZVWJLVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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